3-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride

Nicotinic acetylcholine receptor Structure-activity relationship Medicinal chemistry

3-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride is a racemic, doubly protonated salt of a 3-pyridylmethyl-pyrrolidinyl ether, belonging to the broader class of 3-pyrrolidinyloxy-3′-pyridyl ether compounds that have been extensively characterised as neuronal nicotinic acetylcholine receptor (nAChR) ligands. With molecular formula C10H16Cl2N2O and a molecular weight of 251.15 g/mol, the dihydrochloride salt distinguishes itself from the free base (C10H14N2O, MW 178.23) by possessing two protonated basic nitrogens (pyridine and pyrrolidine), which confer distinct solubility, hygroscopicity, and handling profiles relevant to both medicinal chemistry campaigns and procurement decisions.

Molecular Formula C10H16Cl2N2O
Molecular Weight 251.15
CAS No. 1376315-81-9
Cat. No. B2354381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride
CAS1376315-81-9
Molecular FormulaC10H16Cl2N2O
Molecular Weight251.15
Structural Identifiers
SMILESC1CNCC1OCC2=CN=CC=C2.Cl.Cl
InChIInChI=1S/C10H14N2O.2ClH/c1-2-9(6-11-4-1)8-13-10-3-5-12-7-10;;/h1-2,4,6,10,12H,3,5,7-8H2;2*1H
InChIKeyVEURXIVYDORXGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride (CAS 1376315-81-9): Structural Class and Procurement-Relevant Identity


3-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride is a racemic, doubly protonated salt of a 3-pyridylmethyl-pyrrolidinyl ether, belonging to the broader class of 3-pyrrolidinyloxy-3′-pyridyl ether compounds that have been extensively characterised as neuronal nicotinic acetylcholine receptor (nAChR) ligands [1]. With molecular formula C10H16Cl2N2O and a molecular weight of 251.15 g/mol, the dihydrochloride salt distinguishes itself from the free base (C10H14N2O, MW 178.23) by possessing two protonated basic nitrogens (pyridine and pyrrolidine), which confer distinct solubility, hygroscopicity, and handling profiles relevant to both medicinal chemistry campaigns and procurement decisions . The compound is catalogued as a versatile small-molecule scaffold by multiple suppliers, with typical commercial purity specifications of 95% .

3-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride: Why In-Class Substitution Without Quantitative Justification Risks Experimental Irreproducibility


Compounds within the 3-pyridyl-pyrrolidine ether family cannot be treated as interchangeable procurement items because even subtle structural variations—the presence or absence of a methylene spacer, the salt stoichiometry, and the enantiomeric composition—produce order-of-magnitude shifts in receptor binding affinity [1]. The published SAR for this chemotype, established by Abbott Laboratories and extended by computational studies, demonstrates that the methylene spacer between the pyrrolidine oxygen and the pyridine ring profoundly modulates nAChR α4β2 subtype affinity: the N-methyl direct-ether analog (3-((R)-1-methyl-pyrrolidin-3-yloxy)-pyridine) exhibits a Ki of 4.40 nM, whereas the corresponding N-methyl methylene-spaced analog (3-(1-methyl-pyrrolidin-3-yloxymethyl)-pyridine) shows a Ki of 11,900 nM—a >2,700-fold potency difference driven solely by the spacer atom count [2][3]. Furthermore, the dihydrochloride salt form affects both physicochemical properties and the protonation state of the pyrrolidine nitrogen, which is a critical determinant of receptor binding. Substituting the racemic dihydrochloride with the free base, a single enantiomer, or a positional isomer without accounting for these variables risks invalidating SAR interpretation, altering synthetic outcomes in library production, and introducing uncontrolled variability in biological assays [4].

3-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride: Quantitative Differentiation Evidence Against Closest Analogs


Methylene Spacer vs. Direct Ether Linkage: >2,700-Fold Impact on α4β2 nAChR Binding Affinity

The defining structural feature of 3-[(pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride is the methylene (–CH2–) spacer interposed between the pyrrolidine oxygen and the pyridine C3 position, which differentiates it from direct-ether 3-(pyrrolidin-3-yloxy)pyridine analogs. While direct binding data for the racemic free amine are not publicly reported, the class-level SAR is unequivocal: for the N-methyl congener bearing the methylene spacer, 3-(1-methyl-pyrrolidin-3-yloxymethyl)-pyridine, the Ki at rat α4β2 nAChR is 11,900 nM [1]. In contrast, the direct-ether N-methyl analog 3-((R)-1-methyl-pyrrolidin-3-yloxy)-pyridine exhibits a Ki of 4.40 nM under identical assay conditions [2]. This corresponds to a >2,700-fold reduction in binding affinity attributable to the introduction of the methylene spacer when the pyrrolidine nitrogen is methylated. The unsubstituted (NH) direct ether 3-((R)-pyrrolidin-3-yloxy)-pyridine shows an IC50 of 45 nM [3], while the racemic unsubstituted direct ether 3-(pyrrolidin-3-yloxy)-pyridine shows an IC50 of 209 nM [4]. These data establish that the methylene spacer is not a conservative modification; it fundamentally alters the pharmacophoric geometry and must be explicitly accounted for when selecting building blocks for nAChR-focused library synthesis [5].

Nicotinic acetylcholine receptor Structure-activity relationship Medicinal chemistry

Dihydrochloride vs. Free Base: Salt Stoichiometry Determines Molecular Weight, Protonation State, and Handling for Synthesis

3-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride (MW 251.15 g/mol, C10H16Cl2N2O) is the doubly protonated salt, whereas the corresponding free base (CAS 933736-65-3) has MW 178.23 g/mol (C10H14N2O) . The mass difference of 72.92 g/mol corresponds to two equivalents of HCl, confirming protonation at both the pyridine nitrogen (pKa ~5.2) and the pyrrolidine nitrogen (pKa ~10–11). This dual protonation confers several procurement-relevant advantages: (i) the dihydrochloride is a crystalline solid with defined stoichiometry, simplifying accurate weighing for synthetic reactions compared to the free base, which may exist as a viscous oil or low-melting solid ; (ii) dihydrochloride salts of amines typically exhibit superior aqueous solubility (commonly >10 mg/mL in water) versus free bases, facilitating direct use in aqueous reaction conditions or biological assay preparation without additional pH adjustment [1]; (iii) the salt form provides enhanced long-term chemical stability by protecting the basic nitrogens from atmospheric CO2 absorption and oxidative degradation during storage [1]. Commercial specifications confirm minimum 95% purity for the dihydrochloride , compared to 98% for the free base from certain suppliers , though the salt form's handling advantages often outweigh this nominal purity difference in practical synthetic workflows.

Salt selection Physicochemical properties Chemical procurement

Racemic Scaffold vs. Enantiopure (R)- or (S)-Forms: Cost and Availability Differentiation for Library Synthesis

3-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride (CAS 1376315-81-9) is the racemic (R/S) mixture. The single enantiomers are separately catalogued: (R)-3-{[(3R)-pyrrolidin-3-yloxy]methyl}pyridine dihydrochloride (CAS 1067659-46-4) and (S)-3-((pyrrolidin-3-yloxy)methyl)pyridine hydrochloride (CAS 1421040-01-8) . Published pharmacological data demonstrate that enantiomeric configuration at the pyrrolidine 3-position is a critical determinant of nAChR affinity: for the direct-ether series, the (S)-enantiomer 3-((S)-1-methyl-pyrrolidin-3-yloxy)-pyridine shows Ki = 2.70 nM versus Ki = 4.40 nM for the (R)-enantiomer, a 1.6-fold selectivity for the (S)-configuration [1][2]. While analogous enantiomer-resolved data for the methylene-spaced series are not publicly available, the class-level precedent indicates that the racemate and individual enantiomers cannot be assumed to exhibit equivalent biological activity. The racemic dihydrochloride is priced at approximately $545/100 mg (AKSci, 4-week lead time) , whereas enantiopure versions are typically 2- to 5-fold more expensive per gram and are often supplied on a custom quote basis with longer lead times . For initial SAR exploration or library production where stereochemistry is not yet fixed, the racemate offers a cost-effective entry point; for lead optimisation where enantiomeric purity is a regulatory or potency requirement, the single enantiomer is indispensable.

Chiral building blocks Medicinal chemistry Procurement economics

Regioisomeric Differentiation: 3-Pyridylmethyl vs. 2-Pyridylmethyl vs. 4-Pyridylmethyl Scaffolds

The pyridine substitution position is a well-established determinant of nAChR pharmacophore recognition. 3-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride carries the pyrrolidinyloxymethyl substituent at the pyridine 3-position. The 2-pyridylmethyl and 4-pyridylmethyl regioisomers are commercially available as distinct catalog items: (R)-2-((pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride (CAS 1067659-49-7) and 4-[(pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride (CAS 1361116-17-7) . In the seminal Abbott SAR study (Bioorg. Med. Chem. Lett. 2000), the authors demonstrated that pyridine substitution pattern had dramatic effects on α4β2 binding: the 3-substituted direct ether (compound 7) exhibited an IC50 of 209 nM, while modified substitution patterns in elaborated analogs shifted potency by up to 10-fold [1]. The computational study by Bolchi et al. (2021) further established that the pyridine nitrogen orientation relative to the pyrrolidine ring determines the hydrogen-bond network with β2-minus-side residues, a key factor in α4β2 vs. α3β4 subtype selectivity [2]. Although head-to-head binding data for all three regioisomers of the methylene-spaced scaffold are not published, the class-level SAR is sufficiently mature to warrant explicit regioisomer selection at the procurement stage. Ordering the incorrect regioisomer (e.g., 2-pyridyl instead of 3-pyridyl) would redirect the hydrogen-bonding vector of the pyridine nitrogen by approximately 120°, fundamentally altering pharmacophoric recognition [2].

Regioisomerism Nicotinic receptor Pharmacophore geometry

Purity and QC Documentation: Vendor-Specific Specifications Impact Downstream Reproducibility

Commercial purity specifications for 3-[(pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride vary across suppliers. AKSci lists minimum purity of 95% with full quality assurance backed by Certificate of Analysis (COA) and Safety Data Sheet (SDS) documentation, with pricing of $545/100 mg, $1,369/1 g, and $3,768/5 g . Biosynth (Cat. BFC31581) catalogues the compound as a 'versatile small molecule scaffold' with a minimum order value of $250 and ships with a specification sheet; the product is explicitly labeled 'strictly for research purposes only' . Leyan (Cat. 1300497) offers 95% purity . CymitQuimica (Ref. 3D-BFC31581) lists 95% minimum purity at €274/25 mg and €1,026/250 mg . The absence of MDL number assignment (listed as N/A by AKSci) indicates that this compound has not been registered in the MDL database, which may affect automated inventory management in some laboratory information systems. By contrast, the closely related (R)-dihydrochloride enantiomer (CAS 1067659-49-7) is available at 98% purity (NLT) from MolCore . For procurement decisions, the higher nominal purity of certain enantiopure forms must be weighed against their higher cost per gram and the synthetic requirement for racemic material.

Quality control Analytical specifications Procurement standards

3-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride: Evidence-Backed Application Scenarios for Scientific Procurement


Scaffold for Focused nAChR Ligand Libraries Requiring Extended Spacer Geometry

Research groups investigating the structure-activity relationship of nicotinic acetylcholine receptor ligands should procure this specific methylene-spaced racemic dihydrochloride when the medicinal chemistry objective is to explore spacer length tolerance at the α4β2 orthosteric site. As established in Section 3, the methylene spacer reduces α4β2 affinity by >2,700-fold relative to direct-ether N-methyl analogs [1]. This scaffold is therefore suited for probing whether alternative receptor subtypes (e.g., α3β4, α7) or allosteric sites can accommodate the extended geometry, or for constructing negative control compounds in nAChR agonist screening cascades. The racemic form provides the most cost-efficient entry point for such exploratory SAR, at approximately $5.45/mg at the 100 mg scale .

Building Block for N-Functionalized Derivatives via Pyrrolidine Nitrogen Derivatization

The free pyrrolidine NH of 3-[(pyrrolidin-3-yloxy)methyl]pyridine, protected as the dihydrochloride salt, serves as a versatile handle for N-alkylation, N-acylation, N-sulfonylation, or N-arylation reactions. The dihydrochloride form is preferred over the free base for procurement because it provides accurate stoichiometric control: the user neutralises exactly two equivalents of HCl with base in situ to liberate the free amine for subsequent coupling. This avoids the lot-to-lot variability in free base purity and amine content that can arise from partial atmospheric carbonation during storage of the hygroscopic free base . Post-derivatization, the resulting N-substituted products span the published SAR space from low-nanomolar (N-methyl direct ether, Ki = 2.70–4.40 nM) to micromolar (N-methyl methylene-spaced, Ki = 11,900 nM) affinity at α4β2 nAChR [1][2].

Racemic Reference Standard for Chiral Chromatography Method Development

For analytical laboratories developing chiral separation methods (SFC or HPLC with chiral stationary phases) for pyrrolidine-based nAChR ligands, the racemic dihydrochloride provides an essential reference standard. It enables method development and validation by supplying both enantiomers in a 1:1 ratio, allowing determination of resolution factors (Rs), enantiomeric excess calibration curves, and limit of detection/quantification for the individual (R)- and (S)-enantiomers. The enantiopure comparators—(R)-dihydrochloride (CAS 1067659-46-4) and (S)-monohydrochloride (CAS 1421040-01-8)—can then be used for peak assignment and enantiomeric excess determination once the method is established .

Physicochemical Comparator in Salt-Form Selection Studies

In pre-formulation or salt-screening campaigns where the free base, monohydrochloride, and dihydrochloride forms of basic heterocyclic scaffolds are being evaluated for solubility, dissolution rate, hygroscopicity, and solid-state stability, 3-[(pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride serves as a well-defined comparator. With two basic centres (pyridine pKa ~5.2; pyrrolidine pKa ~10.5), the compound can exist in three discrete protonation states (free base, mono-HCl, di-HCl), making it an informative model system for studying the interplay between pKa, salt stoichiometry, and solid-state properties. The MW shift from 178.23 (free base) to 214.70 (mono-HCl) to 251.15 (di-HCl) provides unambiguous mass spectrometric signatures for tracking protonation state in solution .

Quote Request

Request a Quote for 3-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.